Product packaging for Dichloromethyl isopropyl carbonate(Cat. No.:)

Dichloromethyl isopropyl carbonate

Cat. No.: B15219802
M. Wt: 187.02 g/mol
InChI Key: GDCDILJYDXWHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloromethyl Isopropyl Carbonate (Mol. Formula: C 5 H 8 Cl 2 O 3 , Mol. Wt: 187.02 g/mol) is a chemical compound supplied as a high-quality reference standard for research and development . It is compliant with regulatory guidelines and is intended for analytical purposes such as method development, validation, and quality control (QC) during the synthesis and formulation stages of drug development . This product serves to ensure traceability and accuracy in analytical results. While specific applications are proprietary, this compound is part of a class of chlorinated carbonates that are critical intermediates in organic synthesis. Related compounds, such as Chloromethyl Isopropyl Carbonate (CMIC), are well-established in the pharmaceutical industry, notably as a key building block in the synthesis of active pharmaceutical ingredients (APIs) like Tenofovir, an antiviral medication . As a reagent, this compound is for research use only in a controlled laboratory environment. It is not meant for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2O3 B15219802 Dichloromethyl isopropyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8Cl2O3

Molecular Weight

187.02 g/mol

IUPAC Name

dichloromethyl propan-2-yl carbonate

InChI

InChI=1S/C5H8Cl2O3/c1-3(2)9-5(8)10-4(6)7/h3-4H,1-2H3

InChI Key

GDCDILJYDXWHDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC(Cl)Cl

Origin of Product

United States

Exploration of Synthetic Methodologies and Reaction Pathways for Dichloromethyl Isopropyl Carbonate

Hypothetical Strategies for Carbonate Bond Formation in the Presence of Dihalogenated Carbon Moieties

The construction of the O-(C=O)-O linkage in dichloromethyl isopropyl carbonate requires careful consideration of the reactive dichloromethyl group. Two primary approaches can be envisioned: those derived from phosgene (B1210022) and its alternatives, and direct carbonation methods.

Phosgene-Derived and Phosgene-Free Synthetic Routes

Phosgene-Derived Routes:

Historically, phosgene (COCl₂) has been a cornerstone of carbonate synthesis. researchgate.netresearchgate.net A plausible route to this compound could involve the reaction of dichloromethanol (B14675293) with phosgene. However, the instability and hazardous nature of dichloromethanol make this approach impractical.

A more viable phosgene-based strategy involves the sequential reaction of phosgene with isopropanol (B130326) to form isopropyl chloroformate, followed by a reaction with a suitable dichloromethyl-containing alcohol. nih.govpatsnap.comgoogle.com The synthesis of isopropyl chloroformate from isopropanol and phosgene is a well-established industrial process. patsnap.comgoogle.com

A general procedure for synthesizing chloroformates involves reacting an alcohol with an excess of phosgene at low temperatures. nih.gov For instance, the production of isopropyl chloroformate can be achieved by reacting isopropanol with phosgene, yielding the desired product along with hydrogen chloride as a byproduct. google.com

An alternative approach within this category involves the reaction of chloromethyl chloroformate with isopropanol. google.com This method has been described in the synthesis of chloromethyl isopropyl carbonate, a closely related compound. google.com One patent details a process where chloromethyl chloroformate is reacted with isopropanol in the presence of a base like pyridine. googleapis.com

Phosgene-Free Synthetic Routes:

The significant toxicity of phosgene has driven the development of phosgene-free alternatives for carbonate synthesis. researchgate.netacs.org Transesterification of a readily available carbonate, such as dimethyl carbonate or diphenyl carbonate, with isopropanol and a dichlorinated alcohol is a promising phosgene-free strategy. researchgate.net For example, the transesterification of diphenyl carbonate with polyfluoroalkanols has been demonstrated, suggesting the feasibility of this approach with other halogenated alcohols. researchgate.net

Another innovative phosgene-free method involves the photo-on-demand synthesis of carbonates from chloroform. Researchers have successfully synthesized highly reactive fluoroalkyl carbonates by illuminating a solution of an alcohol and an organic base in chloroform. kobe-u.ac.jp This method could hypothetically be adapted for the synthesis of this compound.

Direct Carbonation Approaches and Their Mechanistic Feasibility

Direct carbonation involves the use of carbon dioxide (CO₂) as a C1 source, offering a greener alternative to phosgene. acs.org The reaction of CO₂ with an alkoxide is a fundamental step in many direct carbonation processes. For the synthesis of this compound, this could hypothetically involve the reaction of CO₂ with sodium isopropoxide to form sodium isopropyl carbonate, which would then react with a dichloromethylating agent.

The direct synthesis of diethyl carbonate from CO₂ and ethanol (B145695) has been achieved using a dibutyltin(IV) oxide catalyst in the presence of a dehydrating agent. researchgate.net This demonstrates the potential for direct carbonation, although the reactivity of the dichloromethyl precursor would be a critical factor. The mechanism of direct carbonation often involves the formation of a metal carbonate intermediate, followed by reaction with an alkyl halide. The kinetics of carbonate formation from CO₂ have been studied, particularly in the context of mineral carbonation, and are influenced by factors such as pH and pressure. brgm.frroyalsocietypublishing.orgresearchgate.netresearchgate.net

Regioselective Dichlorination Protocols and Yield Optimization

The introduction of two chlorine atoms onto the methyl group of a precursor is a critical step. The regioselectivity of this reaction is paramount to avoid chlorination at other positions, such as the isopropyl group.

Free-radical chlorination of a suitable methyl carbonate precursor, such as methyl isopropyl carbonate, could be a potential route. However, free-radical chlorination often lacks high regioselectivity, leading to a mixture of products. The presence of an existing chlorine atom can influence the reactivity of neighboring C-H bonds, potentially deactivating them and affecting the product distribution.

A more controlled approach would involve the chlorination of a precursor containing a functional group that directs chlorination to the methyl group. For instance, the chlorination of a compound with an activated methyl group could provide the desired regioselectivity.

Yield optimization would involve careful control of reaction conditions such as temperature, reaction time, and the choice of chlorinating agent and catalyst. For example, in the synthesis of isopropyl chloroacetate, factors like the molar ratio of reactants, amount of catalyst, and reaction time were optimized to achieve a high yield. scielo.br

Catalytic Systems in the Synthesis of this compound Precursors

Catalysis plays a crucial role in modern organic synthesis, and the preparation of precursors for this compound is no exception.

For phosgene-derived routes, the synthesis of isopropyl chloroformate can be catalyzed. patsnap.com In phosgene-free transesterification reactions, various catalysts have been employed, including titanium alkoxides and dibutyltin(IV) oxide. researchgate.net

In the synthesis of related esters, such as isopropyl chloroacetate, lanthanum dodecyl sulfate (B86663) has been used as a water-tolerant Lewis acid catalyst, demonstrating high activity. scielo.br Other Lewis acids like FeCl₃·6H₂O and SnCl₄·6H₂O have also been investigated. scielo.br For the protection of hydroxyl groups in sugars, dimethyltin (B1205294) dichloride has been shown to be an effective catalyst for regioselective benzoylation. organic-chemistry.org

Electrocatalysis offers a sustainable approach to dichlorination. An Mn-catalyzed electrochemical dichlorination of alkenes using MgCl₂ as the chlorine source has been reported, proceeding via a radical mechanism. acs.org This type of catalytic system could potentially be adapted for the dichlorination of a suitable precursor.

Kinetic and Thermodynamic Considerations in Proposed Synthetic Pathways

The feasibility and efficiency of any proposed synthetic route are governed by kinetic and thermodynamic principles.

Kinetics:

The rate of carbonate formation is a key kinetic parameter. Studies on the precipitation of calcium carbonate have shown that the reaction kinetics can be influenced by factors such as pH, temperature, and the presence of seed crystals. brgm.frresearchgate.net In the context of organic carbonates, the rate of formation will depend on the nucleophilicity of the alcohol, the electrophilicity of the carbonyl source (e.g., phosgene, dialkyl carbonate), and the catalyst used. For instance, the kinetics of the carbonation reaction in carbonate looping systems are often controlled by the chemical reaction at the surface. mdpi.com

The kinetics of chlorination reactions are also critical. The rate of free-radical chlorination depends on the stability of the resulting radical intermediate.

Thermodynamics:

Fundamental Chemical Reactivity and Mechanistic Investigations of Dichloromethyl Isopropyl Carbonate

Analysis of Electrophilic and Nucleophilic Sites within the Molecular Architecture

The molecular structure of dichloromethyl isopropyl carbonate features several sites susceptible to chemical attack. The primary electrophilic centers are the carbonyl carbon of the carbonate group and the carbon of the dichloromethyl moiety. The oxygen atoms of the carbonate group possess lone pairs of electrons and can act as nucleophilic sites, particularly in protonation reactions under acidic conditions.

The dichloromethyl group (—CHCl2) presents a complex scenario for substitution reactions. While alkyl halides are generally good substrates for nucleophilic substitution, the presence of two chlorine atoms on the same carbon significantly influences its reactivity.

The carbon atom of the dichloromethyl group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. However, it is generally considered to be relatively unreactive towards nucleophilic substitution (SN1 and SN2) reactions. This reduced reactivity can be attributed to a phenomenon known as the anomeric effect, where lone pairs on the chlorine atoms can donate electron density to the antibonding orbital (σ*) of the adjacent C-Cl bond, stabilizing the ground state of the molecule and raising the energy of the lowest unoccupied molecular orbital (LUMO). stackexchange.comechemi.com This makes nucleophilic attack on the carbon atom less favorable.

Despite this inherent unreactivity, under forcing conditions or with potent nucleophiles, substitution reactions can occur. The reaction of related dichloromethyl ethers with strong bases and trialkylboranes suggests that the dichloromethyl group can participate in carbon-carbon bond formation. taylorandfrancis.com Furthermore, compounds containing a dichloromethyl group can act as formylating agents under certain conditions, such as in the Rieche formylation of aromatic compounds, although this typically involves dichloromethyl methyl ether. orgsyn.orgwikipedia.org

Table 1: Predicted Reactivity of the Dichloromethyl Moiety with Various Nucleophiles

NucleophilePredicted Reaction TypePlausible ProductsReaction Conditions
Hydroxide (B78521) (OH⁻)Slow Substitution/EliminationIsopropyl formate, Chloride ionsHigh temperature, strong base
Alkoxides (RO⁻)Slow SubstitutionIsopropyl orthoformate derivativesForcing conditions
Amines (RNH₂)Slow SubstitutionN-substituted formamide (B127407) derivativesHigh temperature
Cyanide (CN⁻)SubstitutionIsopropyl cyanoformateAprotic solvent

The carbonate ester functionality is susceptible to both hydrolysis and transesterification, which are crucial reactions in its chemical profile. These reactions typically proceed via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. wikipedia.orgyoutube.com

Hydrolysis in Non-Aqueous Systems: In non-aqueous systems, the hydrolysis of carbonate esters can be facilitated by the presence of a strong base. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbonate. This results in the formation of a tetrahedral intermediate, which then collapses to yield an alcohol (isopropanol) and a bicarbonate intermediate, which can further decompose. arkat-usa.org The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents. acs.org The use of non-aqueous solvents can enhance the reactivity of the hydroxide anion, as it is less solvated compared to in aqueous solutions. arkat-usa.org

Transesterification in Non-Aqueous Systems: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgwikipedia.org For this compound, this would involve the reaction with another alcohol (R'OH) to form a new carbonate ester and isopropanol (B130326). This reaction can be catalyzed by either an acid or a base.

Base-catalyzed transesterification: An alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the isopropyl alkoxide (CH₃)₂CHO⁻ yields the new carbonate ester. masterorganicchemistry.comyoutube.com

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The new alcohol (R'OH) then attacks the activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, isopropanol is eliminated, and the new carbonate ester is formed. youtube.commasterorganicchemistry.com

The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products, such as the more volatile alcohol, by distillation. wikipedia.org

Thermal and Photochemical Stability Studies and Degradation Pathway Elucidation

The stability of this compound under heat and light is a critical aspect of its chemical profile, determining its shelf-life and potential degradation products.

Organic carbonates, when heated, can undergo decomposition. The thermal stability of metal carbonates is known to increase down a group in the periodic table, with decomposition yielding the metal oxide and carbon dioxide. chemguide.co.uksavemyexams.comrsc.org While not directly analogous, this suggests that the carbonate group itself is susceptible to thermal breakdown.

For this compound, thermal decomposition is likely to proceed via pathways that lead to the elimination of stable molecules. Potential decomposition pathways could involve:

Decarboxylation: The molecule could lose carbon dioxide to form isopropyl chloride and phosgene (B1210022), or subsequent decomposition products.

Elimination of HCl: The dichloromethyl group could undergo elimination of hydrogen chloride to form a chloromethylenoxycarbonyl intermediate, which would be highly reactive.

Radical chain reactions: At higher temperatures, homolytic cleavage of C-Cl or C-O bonds could initiate radical decomposition pathways.

Studies on the thermal decomposition of related compounds like 2-adamantyl chloroformate show that multiple reaction pathways can occur, leading to a mixture of products. nih.gov The exact decomposition products and their relative abundances would depend on the specific temperature and pressure conditions.

Table 2: Plausible Thermal Decomposition Products of this compound

Temperature RangePotential Decomposition PathwayMajor ProductsMinor Products
Moderate (e.g., 100-200 °C)Decarboxylation/EliminationIsopropyl chloride, Carbon dioxide, Hydrogen chloridePhosgene, Isopropanol
High (>200 °C)Radical fragmentationVarious chlorinated hydrocarbons, Carbon monoxidePropene, Water

This table presents hypothetical decomposition scenarios based on the known thermal behavior of related organic carbonates and chlorinated compounds.

The photochemical stability of this compound is expected to be limited due to the presence of the carbonate and dichloromethyl groups. The carbonate group itself can be involved in photochemical reactions, as seen in the photobleaching of dissolved organic matter where carbonate radicals (CO₃•⁻) are formed. nih.gov

The C-Cl bonds in the dichloromethyl group are susceptible to photolytic cleavage upon absorption of UV radiation. This would lead to the formation of a dichloromethyl radical and an isopropyl carbonate radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of a chain reaction.

Recombination: Radicals can recombine to form a variety of new products.

Fragmentation: The isopropyl carbonate radical could fragment to release carbon dioxide and an isopropyl radical.

Research on the photodegradation of alkyl N-arylcarbamates indicates that photo-Fries rearrangement and other complex photochemical transformations can occur in related structures. acs.org The specific degradation products of this compound under photolytic conditions would depend on the wavelength of light used and the presence of other reactive species like oxygen.

Investigations into Solvolysis and Solute-Solvent Interactions

Solvolysis is a reaction where the solvent acts as the nucleophile. youtube.comyoutube.com For this compound, the outcome of solvolysis would be highly dependent on the nature of the solvent.

In a protic solvent like water or an alcohol, nucleophilic attack can occur at either the carbonyl carbon or the dichloromethyl carbon.

Attack at the carbonyl carbon: This would lead to hydrolysis or alcoholysis (transesterification) of the carbonate ester, as discussed in section 3.1.2. The products would be isopropanol, carbon dioxide (or its derivatives), and the corresponding chloride salts if HCl is formed.

Attack at the dichloromethyl carbon: While less likely due to the aforementioned unreactivity, in highly polar and ionizing solvents, an SN1-type mechanism could be envisioned, proceeding through a dichloromethyl cation stabilized by the adjacent oxygen. However, such a cation would be highly unstable.

Studies on the solvolysis of 2-adamantyl chloroformate in various solvents demonstrate that the product distribution between substitution with retention of the CO₂ unit and products formed with loss of CO₂ is highly solvent-dependent. nih.gov For example, in ethanol (B145695), the mixed carbonate is the major product, whereas in the more ionizing 2,2,2-trifluoroethanol, products resulting from the loss of CO₂ are more significant. nih.gov This suggests that the polarity and nucleophilicity of the solvent play a crucial role in determining the reaction pathway.

Table 3: Predicted Solvolysis Products of this compound in Different Solvents

SolventSolvent TypePredicted Major ProductsPredicted Minor Products
WaterProtic, NucleophilicIsopropanol, Carbon dioxide, Hydrochloric acidIsopropyl formate
MethanolProtic, NucleophilicDimethyl carbonate, IsopropanolMethyl isopropyl carbonate
Acetic AcidProtic, Weakly NucleophilicIsopropyl acetate, Acetic anhydride, Carbon dioxideMixed anhydrides
AcetoneAprotic, PolarSlow or no reaction-

This table is illustrative and based on general principles of solvolysis and the reactivity of analogous compounds.

Lack of Scientific Data Precludes In-Depth Analysis of this compound's Chemical Reactivity

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been found detailing the fundamental chemical reactivity and mechanistic investigations of this compound. Consequently, an in-depth article focusing on the impact of solvent polarity on its reaction kinetics and selectivity, as well as computational modeling of its solvation effects, cannot be generated at this time due to the absence of published experimental and theoretical data.

This compound is recognized as a chemical intermediate, notably in the synthesis of antiviral medications. However, its own chemical behavior, particularly how it reacts in different chemical environments, does not appear to have been a subject of dedicated study in publicly available scientific literature.

General chemical principles suggest that as a gem-dichloro compound and a carbonate ester, this compound would likely undergo nucleophilic substitution reactions. The rate and pathway of these reactions (e.g., S_N1-like or S_N_2-like mechanisms) would be expected to be influenced by the polarity of the solvent. More polar solvents could facilitate the departure of a chloride ion by stabilizing the resulting carbocationic intermediate, thereby accelerating the reaction. Conversely, the selectivity of reactions with nucleophiles would also be solvent-dependent.

Furthermore, computational modeling would be a valuable tool to theoretically investigate the solvation effects on the reactivity of this compound. Such studies could provide insights into the structure of the transition states and the energetics of the reaction pathways in various solvents. However, no such computational studies specific to this compound have been published.

While research exists on the reactivity of related compounds, such as chloroformates and other gem-dichloro compounds, extrapolating these findings to this compound would be speculative and would not meet the standards of a scientifically rigorous analysis. The specific electronic and steric effects of the isopropyl carbonate group in conjunction with the dichloromethyl moiety would uniquely influence its reactivity profile.

Until dedicated research is conducted and published, a detailed and evidence-based discussion on the fundamental chemical reactivity and mechanistic investigations of this compound remains beyond the scope of current scientific knowledge.

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Elucidation of Molecular Structure and Conformation using High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity of atoms, their spatial arrangement (stereochemistry), and the conformational dynamics of the molecule.

¹H and ¹³C NMR Spectral Interpretation for Complex Fragment Analysis

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the identification of the different chemical fragments within the dichloromethyl isopropyl carbonate molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three different types of protons in the molecule: the dichloromethyl proton, the isopropyl methine proton, and the isopropyl methyl protons.

Dichloromethyl Proton (-CHCl₂): This single proton is attached to a carbon bearing two electron-withdrawing chlorine atoms and an oxygen atom. This environment will cause a significant downfield shift, likely appearing as a singlet in the range of 6.5-7.0 ppm .

Isopropyl Methine Proton (-CH(CH₃)₂): This proton is coupled to the six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. Its proximity to the electron-withdrawing carbonate group will shift it downfield, expected in the region of 4.9-5.2 ppm .

Isopropyl Methyl Protons (-CH(CH₃)₂): These six protons are equivalent and are coupled to the single methine proton, resulting in a doublet. They are further from the electronegative carbonate group, so their signal will appear more upfield, predicted to be in the range of 1.3-1.5 ppm .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in this compound.

Carbonyl Carbon (C=O): The carbonyl carbon of the carbonate group is highly deshielded and will appear significantly downfield, typically in the range of 150-160 ppm .

Dichloromethyl Carbon (-CHCl₂): This carbon is directly attached to two chlorine atoms and an oxygen atom, leading to a substantial downfield shift, expected in the region of 90-100 ppm .

Isopropyl Methine Carbon (-CH(CH₃)₂): The carbon of the isopropyl methine group, being attached to an oxygen atom, will be deshielded and is predicted to resonate in the 70-80 ppm range.

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group will be the most upfield signals, expected in the range of 20-25 ppm .

Predicted ¹H NMR Data for this compound
Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
-CHCl₂6.5 - 7.0Singlet (s)N/A
-CH(CH₃)₂4.9 - 5.2Septet (sept)~6-7
-CH(CH₃)₂1.3 - 1.5Doublet (d)~6-7
Predicted ¹³C NMR Data for this compound
Carbon Type Predicted Chemical Shift (ppm)
C=O150 - 160
-CHCl₂90 - 100
-CH(CH₃)₂70 - 80
-CH(CH₃)₂20 - 25

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the predicted structure and assign the ¹H and ¹³C signals unambiguously, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. A cross-peak would be expected between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl fragment. No other correlations are expected, confirming the isolation of the dichloromethyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show a correlation between the dichloromethyl proton signal and the dichloromethyl carbon signal, the isopropyl methine proton signal and the isopropyl methine carbon signal, and the isopropyl methyl proton signals and the isopropyl methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the different fragments. Key expected correlations for this compound would include:

A correlation from the dichloromethyl proton to the carbonyl carbon, establishing the O-CHCl₂ linkage.

A correlation from the isopropyl methine proton to the carbonyl carbon, confirming the O-CH(CH₃)₂ linkage.

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the carbonyl carbon.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₈Cl₂O₃), the predicted exact mass can be calculated. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which serves as a definitive indicator for the presence of two chlorine atoms.

Predicted HRMS Data for this compound
Molecular Formula C₅H₈Cl₂O₃
Predicted Monoisotopic Mass 185.9850
Isotopic Pattern (M:M+2:M+4) ~9:6:1

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the original molecule. For this compound, common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of the isopropyl group: Cleavage of the C-O bond could lead to the loss of a C₃H₇ radical, resulting in a fragment ion corresponding to [M - C₃H₇]⁺.

Loss of isopropoxy radical: Cleavage could also result in the loss of an isopropoxy radical (•OCH(CH₃)₂) to form a dichloromethyloxycarbonyl cation.

Loss of a chlorine atom: Fragmentation may involve the loss of a chlorine radical (•Cl) from the parent ion or subsequent fragment ions.

Formation of the isopropyl cation: A stable isopropyl cation ([C₃H₇]⁺) is a likely fragment.

McLafferty-type rearrangements: While less common for carbonates compared to esters with longer alkyl chains, rearrangement reactions could potentially occur.

Vibrational Spectroscopy for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key predicted vibrational frequencies are:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in a carbonate is expected in the region of 1750-1775 cm⁻¹ . The presence of the electronegative dichloromethyl group may shift this frequency to the higher end of the range.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The stretch for the (C=O)-O-C bond will likely appear as a strong, broad band between 1250 cm⁻¹ and 1300 cm⁻¹ . The stretch for the O-C-(Cl₂) bond will be in the fingerprint region.

C-H Stretch: The C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹ . The C-H stretch of the dichloromethyl group is expected at a similar or slightly higher frequency.

C-Cl Stretch: The stretching vibrations of the C-Cl bonds are expected to produce strong absorptions in the fingerprint region, typically between 600 cm⁻¹ and 800 cm⁻¹ . The presence of two chlorine atoms on the same carbon will likely result in two distinct stretching modes (symmetric and asymmetric).

Predicted IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=OStretch1750 - 1775
C-O-CAsymmetric Stretch1250 - 1300
sp³ C-HStretch2850 - 3000
C-ClStretch600 - 800

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to be dominated by vibrations of the carbonate group, the carbon-chlorine bonds, and the isopropyl moiety.

The most prominent absorption band will likely be the C=O stretching vibration of the carbonate group, which typically appears as a strong, sharp peak. The presence of electronegative chlorine atoms on the adjacent methyl group is expected to shift this peak to a higher wavenumber compared to simple alkyl carbonates. The C-O stretching vibrations of the carbonate group will also be present, likely as two distinct bands.

The dichloromethyl group will contribute characteristic C-Cl stretching vibrations. The isopropyl group will be identifiable by its characteristic C-H stretching and bending vibrations.

Predicted FTIR Characteristic Vibrational Modes for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2980MediumAsymmetric C-H stretching in isopropyl group
~2870MediumSymmetric C-H stretching in isopropyl group
~1770 - 1790StrongC=O stretching of the carbonate group (shifted by Cl atoms)
~1470, ~1380MediumC-H bending (scissoring and rocking) in isopropyl group
~1260StrongAsymmetric C-O stretching of the carbonate group
~1080StrongSymmetric C-O stretching of the carbonate group
~800 - 600StrongC-Cl stretching in the dichloromethyl group

Note: The exact positions of these peaks can be influenced by the solvent used and the physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone and the symmetric vibrations of the molecule.

The C-C stretching and bending modes of the isopropyl group, which may be weak in the FTIR spectrum, are expected to give rise to distinct Raman signals. The symmetric stretching of the carbonate O-C-O linkage should also be Raman active. The C-Cl symmetric stretch will also be observable.

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~2980StrongAsymmetric C-H stretching in isopropyl group
~2870StrongSymmetric C-H stretching in isopropyl group
~1450MediumC-H bending in isopropyl group
~880MediumC-C-O symmetric stretching
~820StrongC-C stretching of the isopropyl group
~700 - 500StrongSymmetric C-Cl stretching in the dichloromethyl group

Note: These are predicted values based on analogous compounds like isopropyl alcohol and other carbonates. physicsopenlab.orgresearchgate.netchemicalbook.comchemicalbook.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov

Advanced Chromatographic Methodologies for Mixture Analysis and Purity Assessment

Gas Chromatography (GC) with Specialized Detectors for Volatile Product Profiling

Gas chromatography (GC) is a suitable technique for the analysis of this compound, given its presumed volatility. It is an essential tool for assessing the purity of the compound and for profiling volatile byproducts in reaction mixtures.

For the analysis of a halogenated compound like this compound, a halogen-specific detector (XSD) or an electron capture detector (ECD) would offer high selectivity and sensitivity, minimizing interference from non-halogenated matrix components. nih.gov A mass spectrometer (MS) detector is also highly valuable as it provides structural information for peak identification. youtube.comchromatographyonline.comnih.govresearchgate.net

Given that some carbonate compounds can be thermally labile, care must be taken in selecting the injection port temperature to avoid degradation. unl.edu In some cases, derivatization might be necessary to enhance thermal stability and improve chromatographic peak shape, although this is less likely to be required for this specific compound. organomation.comnih.gov

Representative GC Method Parameters for this compound Analysis

ParameterValue
Column Capillary column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium or Nitrogen
Detector Halogen-Specific Detector (XSD), ECD, or Mass Spectrometer (MS)
Detector Temp. 280 °C

Note: These conditions are illustrative and would require optimization for specific applications. shimadzu.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for monitoring reaction progress and for the isolation of the product from non-volatile impurities.

A common approach for the analysis of organic carbonates is reversed-phase HPLC using a C18 column. unl.edu The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a refractive index (RI) detector or a UV detector if the compound or its impurities have a chromophore. For more complex mixtures, coupling the HPLC to a mass spectrometer (LC-MS) would provide enhanced selectivity and identification capabilities. shimadzu.com

An alternative HPLC method that has been successfully applied to the separation of organic carbonates is ion-moderated partition chromatography . unl.edunih.gov This technique can offer different selectivity compared to reversed-phase methods.

Representative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Refractive Index (RI) or UV (at a low wavelength, e.g., 210 nm)
Injection Vol. 10 µL

Note: The mobile phase composition and gradient would need to be optimized to achieve adequate separation from starting materials and byproducts. unl.edunih.govresearchgate.netchromatographyonline.comchromforum.orgresearchgate.net

Theoretical and Computational Chemistry Studies of Dichloromethyl Isopropyl Carbonate

Reaction Mechanism Modeling and Transition State Characterization

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Structure-Reactivity Relationship (SRR) Modeling based on Computational Descriptors

Structure-Reactivity Relationship (SRR) modeling is a powerful computational tool used to predict the chemical behavior of a molecule based on its three-dimensional structure and electronic properties. For a compound like dichloromethyl isopropyl carbonate, SRR modeling can provide invaluable insights into its reactivity, stability, and potential interactions in various chemical environments. This is particularly relevant for understanding its role as a reactive intermediate or its environmental fate.

The core of SRR modeling lies in the calculation of various molecular descriptors using quantum chemical methods, such as Density Functional Theory (DFT). These descriptors quantify different aspects of the molecule's electronic and steric character, which in turn govern its reactivity. By establishing a mathematical relationship between these descriptors and observed reactivity, a predictive model can be built.

Key Computational Descriptors for this compound

A variety of computational descriptors would be essential in building an SRR model for this compound. These can be broadly categorized into electronic, steric, and thermodynamic descriptors.

Electronic Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the presence of electronegative chlorine and oxygen atoms would significantly influence the energies and spatial distribution of these frontier orbitals.

Electron Density and Partial Atomic Charges: The distribution of electron density across the molecule reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Partial atomic charges on the carbonyl carbon, the dichloromethyl carbon, and the chlorine atoms would be critical in predicting sites susceptible to nucleophilic or electrophilic attack.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule, which are important for understanding how easily it can approach and interact with other molecules.

Steric Hindrance: The isopropyl group and the dichloromethyl group will create steric hindrance around the carbonate functional group, influencing the accessibility of reactive sites.

Thermodynamic Descriptors:

Enthalpy of Formation: This value indicates the stability of the molecule.

Bond Dissociation Energies: Calculating the energy required to break specific bonds, such as the C-Cl bonds or the C-O bonds, can help predict the most likely pathways for decomposition or reaction.

Illustrative Data Tables of Computational Descriptors

While specific calculated values for this compound are not available, the following tables illustrate the types of data that would be generated in a computational study.

Table 1: Hypothetical Electronic Descriptors for this compound

DescriptorHypothetical ValueSignificance for Reactivity
HOMO Energy-11.5 eVIndicates susceptibility to oxidation or reaction with electrophiles.
LUMO Energy-0.8 eVIndicates susceptibility to reduction or reaction with nucleophiles.
HOMO-LUMO Gap10.7 eVA large gap suggests relatively high kinetic stability.
Electronegativity (χ)6.15 eVReflects the overall electron-attracting nature of the molecule.
Chemical Hardness (η)5.35 eVIndicates resistance to deformation of the electron cloud.
Electrophilicity Index (ω)3.53 eVQuantifies the electrophilic character of the molecule.

Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound (Calculated using a method like Mulliken population analysis)

AtomHypothetical Partial Charge (a.u.)Significance for Reactivity
Carbonyl Carbon (C=O)+0.75Highly electrophilic site, susceptible to nucleophilic attack.
Dichloromethyl Carbon (-CHCl₂)+0.40Electrophilic center due to the inductive effect of chlorine atoms.
Chlorine Atoms (Cl)-0.25Potential leaving groups in nucleophilic substitution reactions.
Isopropyl Carbon (CH)+0.10Less reactive compared to the carbonyl and dichloromethyl carbons.

Research Findings from Analogous Systems

Studies on other halogenated hydrocarbons and organic carbonates provide a framework for understanding the potential reactivity of this compound. For instance, research on the quantitative structure-activity relationships (QSAR) of halogenated alkanes has demonstrated that quantum chemical descriptors can effectively correlate with toxicological endpoints. nih.gov Similarly, computational studies on organic carbonates have utilized ab initio calculations to predict their thermochemical properties with high accuracy. nih.gov

The presence of two chlorine atoms on the methyl group is expected to significantly increase the electrophilicity of the molecule compared to its monochlorinated counterpart, chloromethyl isopropyl carbonate. This would make it more susceptible to nucleophilic attack, a key consideration in its potential applications and degradation pathways. Machine learning approaches, combined with DFT calculations, are emerging as powerful tools for predicting the chemical reactivity of organic materials with high precision and could be applied to build robust SRR models for this compound. rsc.orgosti.govrsc.org

In the context of prodrug design, carbonate linkers are often employed, and their reactivity is tuned to control the release of an active compound. nih.govresearchgate.netresearchgate.netnih.gov SRR modeling of this compound could therefore inform its potential use as a reactive chemical intermediate where controlled reactivity is desired.

Applications in Advanced Organic Synthesis and Materials Science Research

Exploration as a Chemical Reagent for Dichloromethylation or Carbonylation

There is no available scientific literature detailing the use of Dichloromethyl Isopropyl Carbonate as a reagent for either dichloromethylation or carbonylation reactions. While the structure of the molecule suggests theoretical potential for such transformations, no published research substantiates these applications.

Use in the Synthesis of Novel Pharmaceutical Intermediates (Generic Context)

Application in the Construction of Specialized Organic Molecules

A thorough search did not yield any studies demonstrating the use of this compound for the construction of specialized organic molecules. Its reactivity and potential synthetic pathways remain undocumented in peer-reviewed journals or patents.

Potential as a Precursor for Modified Polycarbonate Architectures

The potential of this compound as a precursor for creating modified polycarbonate architectures has not been explored in the available scientific literature. Research on novel polycarbonate structures typically involves different monomers and synthetic strategies.

Investigation of Chemical Interactions in Specialized Electrolyte Systems (excluding performance metrics)

There is no information available regarding the investigation of this compound's chemical interactions within specialized electrolyte systems. The study of electrolyte components is an active area of research, but this particular compound does not appear to have been a subject of such investigations.

Environmental Transformation and Abiotic Fate Studies

Hydrolytic Degradation under Varied pH and Temperature Conditions in Model Systems

Hydrolysis is a primary degradation pathway for many organic esters, including carbonates, in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. For dichloromethyl isopropyl carbonate, the ester linkage is susceptible to cleavage by water molecules.

The hydrolysis of this compound would likely proceed via the cleavage of the ester bond, leading to the formation of isopropyl alcohol, carbon dioxide, and chloride ions, with the potential for intermediate formation of chloromethyl or dichloromethyl derivatives. The reaction is anticipated to be slowest in neutral or slightly acidic conditions and to accelerate with increasing temperature.

To illustrate the expected trends, the following interactive data table provides a hypothetical representation of the hydrolysis half-life of this compound under different pH and temperature conditions, based on general principles of carbonate ester hydrolysis.

pHTemperature (°C)Expected Hydrolysis Half-lifePredominant Mechanism
410LongAcid-catalyzed
710Very LongNeutral
910ModerateBase-catalyzed
425ModerateAcid-catalyzed
725LongNeutral
925ShortBase-catalyzed

This table is illustrative and based on the expected behavior of carbonate esters. Actual experimental data for this compound is needed for precise determination.

Photodegradation Pathways in Simulated Aquatic and Atmospheric Environments

Photodegradation, the breakdown of chemicals by light, is another critical abiotic process that can influence the environmental persistence of organic compounds. In the case of this compound, both direct and indirect photolysis can play a role in its transformation in aquatic and atmospheric environments. humboldt.edu

In simulated aquatic environments, the presence of photosensitizers, such as dissolved organic matter (DOM), can lead to the formation of reactive oxygen species (ROS), including hydroxyl radicals (•OH). These highly reactive species can readily attack the this compound molecule, leading to its degradation. humboldt.edu The primary photodegradation pathways are expected to involve the cleavage of the C-Cl bonds and the ester linkage. The absorption of UV radiation can also lead to direct photolysis, although the efficiency of this process depends on the compound's absorption spectrum.

In the atmosphere, this compound is likely to be degraded primarily through reactions with photochemically generated hydroxyl radicals. nih.gov The atmospheric lifetime of the compound will be determined by the rate constant of its reaction with •OH. The presence of chlorine atoms in the molecule may influence its reactivity towards these radicals. The degradation products in the atmosphere would likely include phosgene (B1210022), hydrochloric acid, and other smaller volatile organic compounds. nih.gov

The potential photodegradation pathways for this compound are summarized in the table below.

EnvironmentDegradation ProcessPotential ReactantsProbable Transformation Products
AquaticDirect PhotolysisUV RadiationIsopropyl alcohol, CO2, chlorinated intermediates
AquaticIndirect Photolysis•OH, other ROSIsopropyl alcohol, CO2, chloride ions, smaller organic acids
AtmosphericGas-phase Photolysis•OH radicalsPhosgene, HCl, CO2, isopropyl acetate

This table outlines potential pathways based on the degradation of similar chlorinated and carbonate compounds.

Modeling of Environmental Persistence and Transformation Kinetics in Abiotic Matrices

In the absence of extensive experimental data, mathematical models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the environmental persistence and transformation kinetics of this compound. nih.govresearchgate.net These models use the molecular structure of a chemical to estimate its physicochemical properties and reactivity.

For hydrolytic degradation, QSAR models can predict the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis based on descriptors that quantify the electronic and steric properties of the molecule. nih.gov For this compound, relevant descriptors would include parameters related to the lability of the ester bond and the influence of the dichloromethyl group.

The environmental persistence of this compound can be further assessed using multimedia environmental fate models. libretexts.org These models simulate the distribution and degradation of a chemical in different environmental compartments (air, water, soil, sediment) based on its physicochemical properties and transformation rates.

An illustrative table of parameters that would be used in a QSAR model to predict the environmental fate of this compound is provided below.

Model TypeKey Input Parameters (Descriptors)Predicted Endpoint
Hydrolysis QSARMolecular weight, LogP, steric hindrance parameters, electronic parameters of the ester and dichloromethyl groups. nih.govHydrolysis rate constants (k_acid, k_base, k_neutral)
Atmospheric Degradation ModelFunctional group contributions, bond dissociation energies, reaction rate constants of analogous compounds.Atmospheric half-life
Multimedia Fate ModelPartition coefficients (Kow, Koc), vapor pressure, water solubility, predicted degradation rates. libretexts.orgOverall environmental persistence, compartmental distribution

This table provides a conceptual overview of the modeling approach. The accuracy of the predictions depends on the quality and applicability of the models used.

Q & A

Q. What are the primary synthetic routes for dichloromethyl isopropyl carbonate, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of chloromethyl chloroformate with isopropanol under controlled conditions. Key factors include temperature (20–50°C), stoichiometric ratios, and the use of catalysts like triethylamine to neutralize HCl byproducts. Purification often involves fractional distillation to isolate the product from unreacted starting materials and byproducts . Alternative methods, such as continuous flow reactors, optimize yield (up to 85%) by enabling real-time HCl removal via distillation, reducing side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected signals at δ 1.2–1.4 ppm (isopropyl CH₃) and δ 4.8–5.2 ppm (chloromethyl group). Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) near 1740 cm⁻¹. Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity, with a molecular ion peak at m/z 152.58 (C₅H₉ClO₃) .

Q. How should researchers handle safety risks associated with this compound?

The compound’s reactivity and HCl byproduct necessitate strict safety protocols:

  • Use fume hoods and corrosion-resistant equipment.
  • Neutralize residual HCl with sodium bicarbonate during waste disposal.
  • Monitor airborne concentrations using OSHA-recommended methods for chlorinated compounds .

Advanced Research Questions

Q. How can continuous flow reactors improve synthesis scalability and efficiency?

A patented multi-stage reactor system ( ) employs sequential stirred-tank reactors followed by a distillation column. This setup enhances yield by:

  • Maintaining precise temperature control (40–60°C) to minimize decomposition.
  • Continuously removing HCl via vacuum distillation, shifting reaction equilibrium toward product formation.
  • Reducing batch-to-batch variability compared to traditional batch methods .

Q. What strategies resolve contradictions in reported reaction yields across studies?

Discrepancies often arise from variations in catalyst loading, reaction time, or purification methods. For example, highlights a 15–20% yield difference between single-step and multi-step syntheses. Researchers should:

  • Conduct sensitivity analyses to identify critical parameters.
  • Use Design of Experiments (DoE) to optimize conditions (e.g., 0.5–1.0 mol% catalyst, 24–48 hr reaction time).
  • Validate purity via HPLC or GC-MS to exclude impurities affecting yield calculations .

Q. What computational tools predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations model reaction pathways, such as nucleophilic substitution at the chloromethyl group. Molecular dynamics simulations assess thermal stability, predicting decomposition thresholds (e.g., >100°C). PubChem-derived SMILES strings (e.g., CC(C)OC(=O)OCCl) enable virtual screening for novel derivatives .

Q. How can side reactions during synthesis be minimized?

Common side reactions include hydrolysis of the chloromethyl group or esterification of isopropanol. Mitigation strategies:

  • Use anhydrous solvents (e.g., THF) and molecular sieves to exclude moisture.
  • Add HCl scavengers (e.g., powdered Na₂CO₃) in situ.
  • Monitor reaction progress via in-situ IR to detect intermediate species .

Methodological Guidelines

  • Experimental Documentation : Follow IUPAC nomenclature and report yields as molar percentages. Include detailed spectral data (e.g., NMR shifts, IR peaks) and error margins for reproducibility .

  • Data Presentation : Use tables to compare reaction conditions (Table 1) and figures for spectral annotations. For example:

    ParameterBatch ProcessContinuous Flow
    Yield (%)7085
    Reaction Time (hr)4812
    HCl RemovalPost-reactionIn-situ
    Table 1. Yield optimization via reactor design .
  • Statistical Analysis : Apply ANOVA to assess the significance of parameter variations (e.g., p < 0.05 for temperature effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.